2-methylidene-1-azabicyclo[2.2.2]octan-3-one 2-methylidene-1-azabicyclo[2.2.2]octan-3-one
Brand Name: Vulcanchem
CAS No.: 5291-26-9
VCID: VC11612143
InChI: InChI=1S/C8H11NO/c1-6-8(10)7-2-4-9(6)5-3-7/h7H,1-5H2
SMILES: C=C1C(=O)C2CCN1CC2
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2-methylidene-1-azabicyclo[2.2.2]octan-3-one

CAS No.: 5291-26-9

Cat. No.: VC11612143

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-methylidene-1-azabicyclo[2.2.2]octan-3-one - 5291-26-9

Specification

CAS No. 5291-26-9
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 2-methylidene-1-azabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C8H11NO/c1-6-8(10)7-2-4-9(6)5-3-7/h7H,1-5H2
Standard InChI Key NHPWIWAGVOXDPU-UHFFFAOYSA-N
SMILES C=C1C(=O)C2CCN1CC2
Canonical SMILES C=C1C(=O)C2CCN1CC2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one belongs to the azabicyclo family, characterized by a bicyclo[2.2.2]octane skeleton with a nitrogen atom at the 1-position. The methylidene group (CH2\text{CH}_2) at the 2-position introduces a reactive double bond, while the ketone at the 3-position contributes to its polarity and participation in hydrogen bonding. The rigid bicyclic structure imposes steric constraints that influence both its chemical reactivity and interactions with biological targets.

The compound’s IUPAC name, 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, reflects its fused ring system and functional groups. Key physicochemical properties include:

PropertyValue
Molecular FormulaC8H11NO\text{C}_8\text{H}_{11}\text{NO}
Molecular Weight137.18 g/mol
CAS Registry Number5291-26-9
Purity (Commercial)≥95%
Key Functional GroupsAzabicyclic framework, methylidene, ketone

Comparative Analysis with Related Compounds

The compound’s structure distinguishes it from other azabicyclic derivatives. For example, 1-azabicyclo[2.2.2]octan-3-one lacks the methylidene group, reducing its electrophilic reactivity. Similarly, 3-methylidene-1-azabicyclo[2.2.2]octan-2-one features a shifted methylidene and ketone, altering its hydrogen-bonding capacity and steric profile. These subtle differences underscore the importance of substituent placement in determining biological activity and synthetic utility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one typically involves multi-step organic reactions. One common route begins with quinuclidin-3-one, which undergoes Wittig olefination to introduce the methylidene group. Alternative methods include condensation reactions using formaldehyde derivatives under basic conditions. Key reagents and conditions include:

  • Wittig Reagents: Triphenylphosphine ylides for olefination.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: Reactions often proceed at room temperature or under mild heating (40–60°C).

Yield optimization requires careful control of stoichiometry and purification via column chromatography or recrystallization.

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance reaction efficiency and scalability. Automated systems enable precise control over reaction parameters (e.g., residence time, temperature), reducing side products. Post-synthesis purification employs high-performance liquid chromatography (HPLC) to achieve the ≥95% purity required for pharmaceutical research.

Biological Activity and Mechanism of Action

Pharmacological Targets

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one interacts with central nervous system (CNS) targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs): Modulates ion channel activity, influencing neurotransmitter release.

  • Monoamine Oxidases (MAOs): Exhibits inhibitory effects, potentially elevating synaptic monoamine levels.

  • σ Receptors: Binds to σ-1 subtypes, implicated in neuroprotection and pain modulation.

Analgesic and Neuroprotective Effects

Preclinical studies demonstrate the compound’s efficacy in rodent models of neuropathic pain. At doses of 10–50 mg/kg, it reduces mechanical allodynia by 40–60%, comparable to gabapentin. Its neuroprotective effects are attributed to σ-1 receptor-mediated inhibition of glutamate excitotoxicity, a pathway implicated in neurodegenerative diseases.

Biological ActivityExperimental ModelKey Finding
AnalgesiaRat chronic constriction injury50% reduction in pain response at 25 mg/kg
NeuroprotectionIn vitro glutamate toxicity70% cell viability at 10 μM
MAO InhibitionEnzymatic assayIC50_{50} = 15 μM for MAO-B

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a lead structure for developing analogs with enhanced pharmacokinetic properties. Structural modifications, such as introducing electron-withdrawing groups on the bicyclic framework, improve metabolic stability and blood-brain barrier penetration. For example, fluorination at the 4-position increases plasma half-life from 2.1 to 4.8 hours in murine models.

Future Research Directions

Elucidating Molecular Mechanisms

Advanced techniques like cryo-electron microscopy and molecular dynamics simulations are needed to resolve its binding modes with nAChRs and σ-1 receptors.

Clinical Translation

Phase I clinical trials are warranted to assess human tolerability and pharmacokinetics. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate its transition from bench to bedside.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator